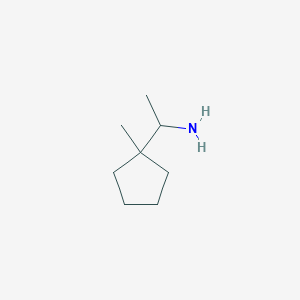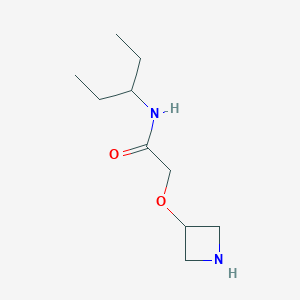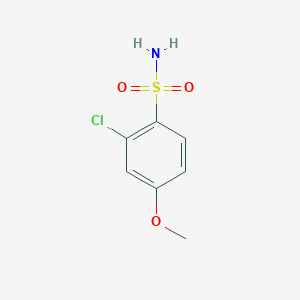
(2S)-3,3-difluorobutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3-difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a butane chain, with an amine group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of an amine group. One common method involves the fluorination of a suitable precursor, such as butan-2-ol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting 3,3-difluorobutan-2-ol can then be converted to the corresponding amine through reductive amination using reagents like ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3,3-difluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
(2S)-3,3-difluorobutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which (2S)-3,3-difluorobutan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3,3-difluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3,3-difluorobutan-2-thiol: Similar structure but with a thiol group instead of an amine.
(2S)-3,3-difluorobutan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
(2S)-3,3-difluorobutan-2-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the amine group provides reactivity and potential for forming hydrogen bonds and coordination complexes.
Propiedades
Fórmula molecular |
C4H9F2N |
|---|---|
Peso molecular |
109.12 g/mol |
Nombre IUPAC |
(2S)-3,3-difluorobutan-2-amine |
InChI |
InChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3/t3-/m0/s1 |
Clave InChI |
CSENXKZAOYXNPN-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(C)(F)F)N |
SMILES canónico |
CC(C(C)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine](/img/structure/B13526846.png)


